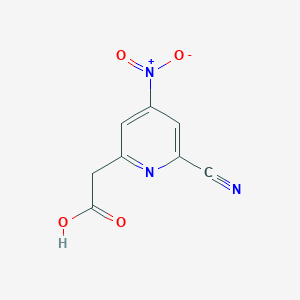
(S)-3-Thiophen-2-ylmethyl-piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-Thiophen-2-ylmethyl-piperazin-2-one is a chiral compound featuring a thiophene ring attached to a piperazinone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Thiophen-2-ylmethyl-piperazin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with thiophene-2-carboxaldehyde and (S)-piperazine-2-one.
Condensation Reaction: Thiophene-2-carboxaldehyde is reacted with (S)-piperazine-2-one under basic conditions to form the intermediate Schiff base.
Reduction: The Schiff base is then reduced using a suitable reducing agent such as sodium borohydride to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to improve yield and purity.
Temperature Control: Maintaining optimal temperatures to ensure efficient reactions.
Análisis De Reacciones Químicas
Types of Reactions: (S)-3-Thiophen-2-ylmethyl-piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions with reagents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride.
Major Products:
Oxidation: Thiophene sulfoxide or sulfone derivatives.
Reduction: Reduced piperazinone derivatives.
Substitution: Halogenated thiophene derivatives.
Aplicaciones Científicas De Investigación
(S)-3-Thiophen-2-ylmethyl-piperazin-2-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.
Industrial Applications: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-3-Thiophen-2-ylmethyl-piperazin-2-one involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors in the central nervous system.
Pathways Involved: The compound could modulate neurotransmitter pathways, influencing neuronal activity and signaling.
Comparación Con Compuestos Similares
®-3-Thiophen-2-ylmethyl-piperazin-2-one: The enantiomer of the compound with different stereochemistry.
Thiophene-2-carboxaldehyde: A precursor in the synthesis of (S)-3-Thiophen-2-ylmethyl-piperazin-2-one.
Piperazine-2-one: Another precursor used in the synthesis.
Uniqueness: this compound is unique due to its specific chiral configuration, which can result in distinct biological activities and interactions compared to its enantiomer and other similar compounds.
Propiedades
Fórmula molecular |
C9H12N2OS |
|---|---|
Peso molecular |
196.27 g/mol |
Nombre IUPAC |
3-(thiophen-2-ylmethyl)piperazin-2-one |
InChI |
InChI=1S/C9H12N2OS/c12-9-8(10-3-4-11-9)6-7-2-1-5-13-7/h1-2,5,8,10H,3-4,6H2,(H,11,12) |
Clave InChI |
ABRFJKJKAFVQOD-UHFFFAOYSA-N |
SMILES canónico |
C1CNC(=O)C(N1)CC2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-Azetidinemethanamine, 1-[2-(dimethylamino)ethyl]-](/img/structure/B14849314.png)






